![molecular formula C9H8N2O B1302238 2-Methylimidazo[1,2-a]pyridin-3-carbaldehyd CAS No. 30384-93-1](/img/structure/B1302238.png)

2-Methylimidazo[1,2-a]pyridin-3-carbaldehyd

Übersicht

Beschreibung

2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that is part of a broader class of imidazo[1,2-a]pyridine derivatives. These compounds are of significant interest due to their diverse range of biological and chemical properties, which make them valuable in various fields such as medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a crucial structural motif found in many pharmacologically active molecules and is also used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde and related compounds has been achieved through various methods. One efficient approach involves the use of microwave-assisted synthesis in PEG-400, which offers advantages such as mild reaction conditions, high yield, short reaction time, and avoidance of toxic catalysts and hazardous solvents . Another method utilizes a three-component condensation reaction under solvent-free mechanochemical ball-milling conditions, which is noted for its mild reaction conditions, high atom economy, and simple separation process . Additionally, the use of calcium carbide as an alkyne source has been described for constructing 3-methyl-2-arylimidazo[1,2-a]pyridines, highlighting the use of inexpensive and readily available materials .

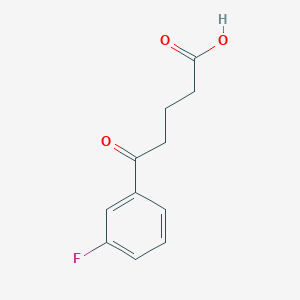

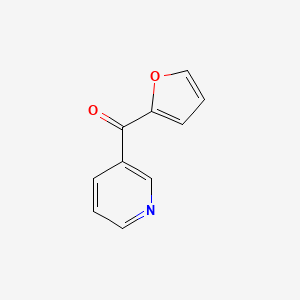

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of nitrogen atoms and a pyridine ring fused to an imidazole ring. This structure allows for various substitution patterns, which can be manipulated to achieve desired physical and chemical properties. For instance, the introduction of a methyl group at the 2-position and a carbaldehyde group at the 3-position can influence the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in a range of chemical reactions, which are essential for their application in synthesis and medicinal chemistry. For example, the compound synthesized in paper can act as a precursor for further functionalization. The presence of the carbaldehyde group allows for subsequent reactions such as reductive alkylation, which can lead to novel substitution patterns at the 3-position . Moreover, the imidazo[1,2-a]pyridine core can be used to synthesize complex natural products and bioactive molecules, as demonstrated by the synthesis of 2-aminoimidazole alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde are influenced by its molecular structure. The presence of heteroatoms such as nitrogen and oxygen contributes to its potential as a corrosion inhibitor, as these atoms can adsorb onto metal surfaces and prevent corrosion . The compound's solubility, melting point, and stability are determined by its functional groups and overall molecular architecture. These properties are crucial for its application in various chemical processes and its behavior in biological systems .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

2-Methylimidazo[1,2-a]pyridin-Derivate haben nachweislich antimikrobielle Eigenschaften. So zeigte beispielsweise 3-Brom-2-methyl-1H-imidazo[1,2-a]pyridiniumbromid antimikrobielle Eigenschaften gegenüber Staphylococcus aureus .

Pharmazeutische Anwendungen

Imidazo[1,2-a]pyridin-Derivate finden sich in vielen pharmazeutisch aktiven Inhaltsstoffen. Sie werden in Medikamenten wie Zolimidin (einem Antiulkusmittel), Zolpidem (einem Medikament zur Behandlung von Schlaflosigkeit und Wiederherstellung von Hirnfunktionsstörungen) und Saripidem (einem Beruhigungs- und angstlösenden Medikament) verwendet .

Biologische Aktivität

Derivate von 2-Aminopyridin und Imidazo[1,2-a]pyridin wurden hinsichtlich eines breiten Spektrums biologischer Wirkungen charakterisiert. Dazu gehören Antitumor-, Hypoglykämie-, Antiviral-, Antibakterien-, Antimykotika-, Entzündungshemmende, fiebersenkende, schmerzstillende, immunmodulatorische und sedative Aktivität .

Verwendung in der Materialwissenschaft

Diese Klasse aromatischer Heterocyclen hat ein großes Potenzial in verschiedenen Forschungsbereichen, darunter die Materialwissenschaft . Sie wurden in verschiedenen technologischen Anwendungen wie optoelektronischen Geräten eingesetzt .

Verwendung als Fluoreszenz-Sonden

Imidazo[1,2-a]pyridin-Derivate wurden als Fluoreszenz-Sonden für die in vitro und in vivo Bestimmung von Quecksilber- und Eisenionen verwendet .

Verwendung in der Landwirtschaft

Solche Verbindungen werden auch in der Rolle von lichtempfindlichen Farbstoffen, optischen Medien zur Datenspeicherung, Pestiziden und Fungiziden verwendet .

Eigenschaften

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSIFRRJDAQKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374949 | |

| Record name | 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30384-93-1 | |

| Record name | 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302164.png)